Cas no 2411322-97-7 ((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)

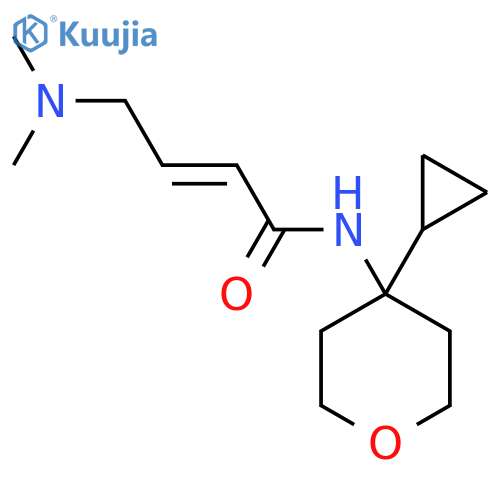

2411322-97-7 structure

商品名:(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide

(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide 化学的及び物理的性質

名前と識別子

-

- (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide

- Z3952173052

- (2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide

-

- インチ: 1S/C14H24N2O2/c1-16(2)9-3-4-13(17)15-14(12-5-6-12)7-10-18-11-8-14/h3-4,12H,5-11H2,1-2H3,(H,15,17)/b4-3+

- InChIKey: ZCHFMHJXRYCWIA-ONEGZZNKSA-N

- ほほえんだ: O1CCC(CC1)(C1CC1)NC(/C=C/CN(C)C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 316

- トポロジー分子極性表面積: 41.6

- 疎水性パラメータ計算基準値(XlogP): 0.8

(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26574582-0.05g |

(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide |

2411322-97-7 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

(2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2411322-97-7 ((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量